molecular formula C20H17ClN2O B11601446 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

Cat. No.: B11601446
M. Wt: 336.8 g/mol
InChI Key: ABHDZRGWDRRBLM-UHFFFAOYSA-N
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Description

2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is an organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroacridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The acridine ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the acridine ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is not fully understood. it is believed to interact with biological targets through intercalation into DNA, similar to other acridine derivatives. This intercalation can disrupt DNA replication and transcription processes, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

InChI

InChI=1S/C20H17ClN2O/c21-16-10-4-1-7-13(16)20(24)23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,22,23,24)

InChI Key

ABHDZRGWDRRBLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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